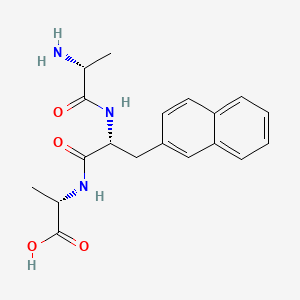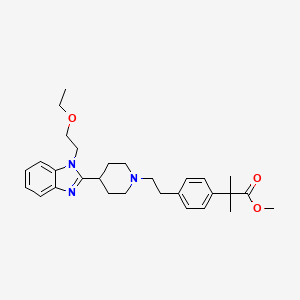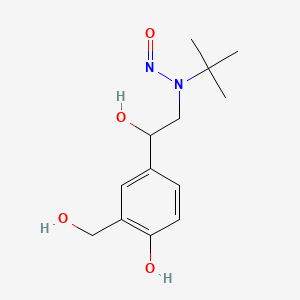
N-Nitroso-Salbutamol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-Salbutamol, also known as N-Nitroso-Albuterol, is a chemical compound with the molecular formula C13H20N2O4. It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitroso-Salbutamol can be synthesized from Salbutamol through a nitrosation reaction. This involves the reaction of Salbutamol with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, typically hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-Salbutamol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Nitroso-Salbutamol has several scientific research applications:
Chemistry: Used as a model compound to study nitrosation reactions and the behavior of nitroso compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the metabolism and toxicity of nitroso compounds.
Industry: Used in the development of analytical methods for detecting nitroso impurities in pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-Nitroso-Salbutamol involves its interaction with molecular targets and pathways in the body. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Comparison
N-Nitroso-Salbutamol is unique due to its structural similarity to Salbutamol, which imparts specific biological activity. Unlike other nitroso compounds, this compound retains some of the pharmacological properties of Salbutamol, making it a valuable compound for studying the effects of nitrosation on drug activity .
Propiedades
Número CAS |
2919946-71-5 |
|---|---|
Fórmula molecular |
C13H20N2O4 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)15(14-19)7-12(18)9-4-5-11(17)10(6-9)8-16/h4-6,12,16-18H,7-8H2,1-3H3 |
Clave InChI |
ZMJPUQNSCRRRCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC(C1=CC(=C(C=C1)O)CO)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


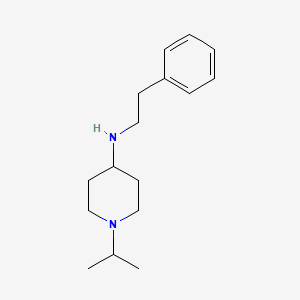
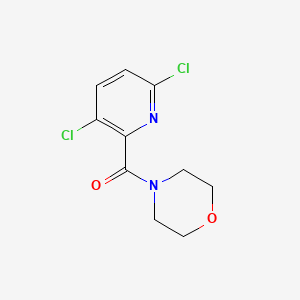
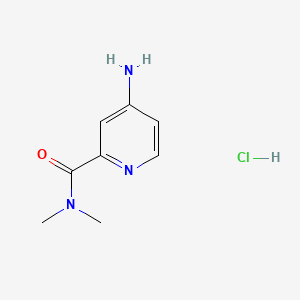
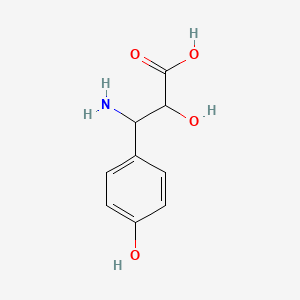
![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)
![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)
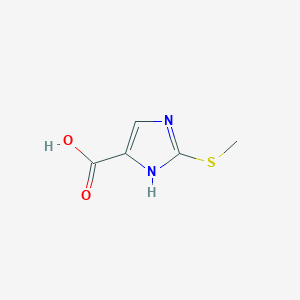
![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)
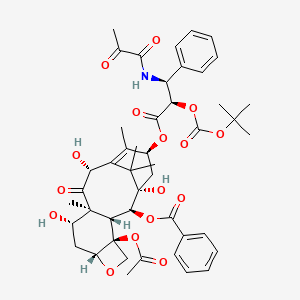
![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)
